2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
“2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a chemical compound with the molecular formula C15H21NO .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility. The molecular weight of this compound is 231.33 .Scientific Research Applications
Cancer Treatment CDK2 Inhibition
The compound’s inhibition of Cyclin-dependent kinase 2 (CDK2) is a promising approach for cancer treatment, targeting tumor cells selectively. CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells .
Antimicrobial Properties
Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess potential antimicrobial properties, expanding their application beyond anticancer activity .
Antiproliferative Activity
A series of pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against the NCI 60 human tumor cell line panel, indicating their potential use in cancer research .
Synthesis of Novel Derivatives
Research into the synthesis of new derivatives of pyrazolo[3,4-d]pyrimidine aims to discover compounds with enhanced biological activity and potential therapeutic applications .
Future Directions
properties
IUPAC Name |
2-cyclopentyl-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-7-8-16(9-14(13)2)25-19-17(11-22-25)20(27)24(12-21-19)23-18(26)10-15-5-3-4-6-15/h7-9,11-12,15H,3-6,10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKVTGUDXCVONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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